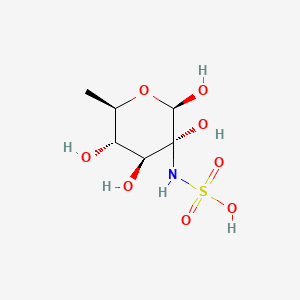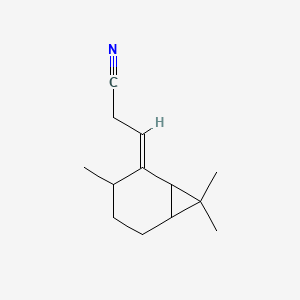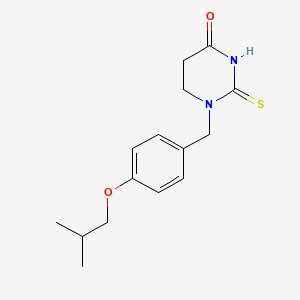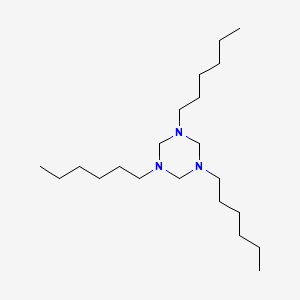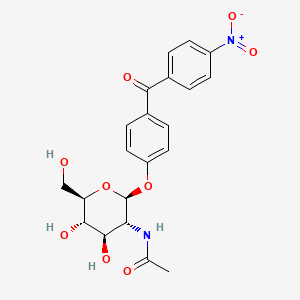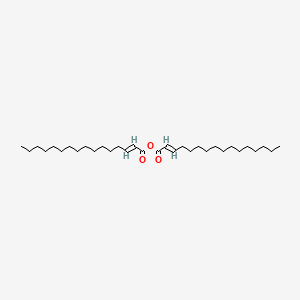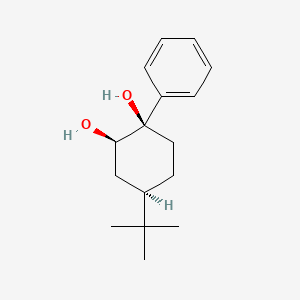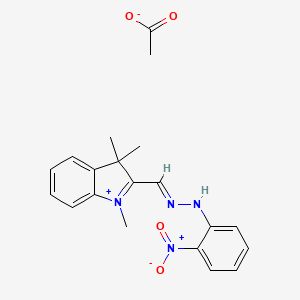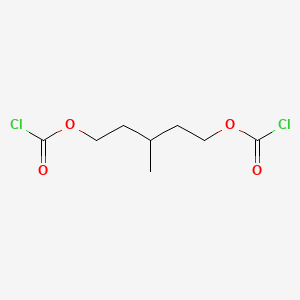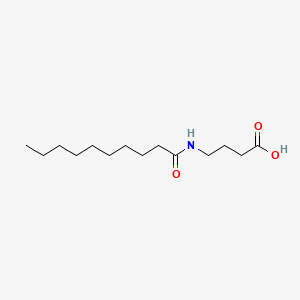
4-Decanamidobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decanamidobutanoic acid is a chemical compound with the molecular formula C14H27NO3. It is an amide derivative of butanoic acid, featuring a decanamide group attached to the fourth carbon of the butanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-decanamidobutanoic acid typically involves the amidation of butanoic acid derivatives with decanamide. One common method is the reaction of 4-bromobutanoic acid with decanamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Decanamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under appropriate conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Decanamidobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-decanamidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Decanamidobutanoic acid can be compared with other similar compounds, such as:
4-Dimethylaminobutyric acid: Another butanoic acid derivative with different functional groups.
2,4-Diaminobutyric acid: A compound with two amino groups, showing different reactivity and applications.
Lactic acid-based compounds: Used as green solvents and in various industrial applications
Uniqueness: Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
111109-95-6 |
|---|---|
Fórmula molecular |
C14H27NO3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
4-(decanoylamino)butanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
BARYBGIAWGGBOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


